molecular formula C12H12FNO4 B11816915 methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate

methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate

Cat. No.: B11816915
M. Wt: 253.23 g/mol
InChI Key: OTDUKDLBTSWBOV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate ( 1415564-94-1) is a high-purity chemical reagent with a molecular formula of C₁₂H₁₂FNO₄ and a molecular weight of 253.23 g/mol . This benzoate derivative is characterized by a unique structure that incorporates both fluoro and formamido functional groups, making it a valuable synthetic intermediate and building block in organic and medicinal chemistry research . Its specific structure suggests potential applications in the development of more complex molecules, such as active pharmaceutical ingredients (APIs), as evidenced by its listing among intermediates and compounds in pharmaceutical patent literature . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly where the fluorine atom can influence electronic properties, metabolic stability, and bioavailability. The compound is supplied with a guaranteed purity of ≥98% and should be stored at -20°C under an inert nitrogen atmosphere to maintain stability . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, including direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The compound is classified with GHS07 warning and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12FNO4

Molecular Weight

253.23 g/mol

IUPAC Name

methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate

InChI

InChI=1S/C12H12FNO4/c1-8(16)6-14(7-15)11-4-3-9(5-10(11)13)12(17)18-2/h3-5,7H,6H2,1-2H3

InChI Key

OTDUKDLBTSWBOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C=O)C1=C(C=C(C=C1)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Sulfuric Acid-Mediated Esterification

In a representative procedure, 3-fluoro-4-hydroxybenzoic acid (5.03 g, 32.22 mmol) is refluxed in methanol (50 mL) with concentrated sulfuric acid (2 mL) at 80°C for 20.5 hours. Post-reaction workup involves neutralization with saturated NaHCO₃, extraction with diethyl ether, and solvent evaporation to yield the methyl ester in 87% purity. Alternative protocols using thionyl chloride (SOCl₂) in methanol achieve comparable yields (82–85%), though sulfuric acid remains preferred due to operational simplicity.

Key Data:

ParameterValue
Yield82–87%
Reaction Time10–48 hours
TemperatureReflux (65–80°C)
CatalystH₂SO₄ (1–2 mL/g substrate)

Functionalization of the Hydroxyl Group: Strategic Pathways

The hydroxyl group at the 4-position must be converted to the N-(2-oxopropyl)formamido moiety. This transformation likely proceeds through intermediate activation followed by nucleophilic substitution or coupling.

Direct Amination and Formylation

An alternative route involves direct amination of the hydroxyl group. However, this approach is less common due to the poor nucleophilicity of aromatic hydroxyl groups. Instead, nitration followed by reduction (e.g., H₂/Pd-C) could yield the amine intermediate, which is subsequently formylated. Formylation agents such as acetic formic anhydride (AFAN) or formic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) are effective for introducing formamido groups.

Integrated Synthetic Route: A Proposed Workflow

Combining these steps, a plausible synthesis of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate involves:

  • Esterification : Convert 3-fluoro-4-hydroxybenzoic acid to its methyl ester (87% yield).

  • Tosylation : Treat with TsCl in pyridine to form the 4-tosylate intermediate.

  • Amidation : Displace tosylate with formamide (HCONH₂) under basic conditions.

  • Alkylation : React with 2-oxopropyl bromide to install the ketone-bearing sidechain.

  • Purification : Chromatographic isolation to achieve >95% purity.

Critical Optimization Parameters:

  • Catalyst Selection : Trichloroisocyanuric acid (TCT) with N-methylmorpholine (NMM) enhances amidation efficiency (atom economy: 55–64%).

  • Solvent Systems : Dichloromethane (DCM) or acetonitrile optimizes polar interactions during coupling.

Challenges and Mitigation Strategies

  • Ketone Reactivity : The 2-oxopropyl group may undergo unwanted side reactions (e.g., enolization). Protecting the ketone as a ketal during synthesis could mitigate this.

  • Steric Effects : Bulky substituents at the 4-position may slow alkylation. Microwave-assisted synthesis could enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have indicated that compounds similar to methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate exhibit significant antitumor activity. For instance, derivatives of benzoates have shown efficacy against various cancer cell lines, with some displaying mean growth inhibition rates of up to 12.53% in NCI assays . The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.
  • Antimicrobial Activity :
    • The compound's derivatives have been evaluated for their antimicrobial properties. Research indicates that certain benzoate derivatives exhibit notable antibacterial and antifungal activities against pathogens like Mycobacterium smegmatis and Candida albicans. The presence of electron-withdrawing groups in the structure is believed to play a crucial role in enhancing the antimicrobial efficacy.
  • Biological Activity Screening :
    • This compound can be utilized in high-throughput screening methods for identifying new drug candidates. Its ability to form stable interactions with target biomolecules makes it suitable for use in DNA-encoded library screening methods, which are essential for discovering novel therapeutic agents .

Case Studies

Study Findings Relevance
Study on Anticancer ActivityThe compound showed significant inhibition against multiple human tumor cell lines with a GI50 value of 15.72 µM .Suggests potential as a lead compound for anticancer drug development.
Antimicrobial ScreeningDerivatives demonstrated low MIC values against Pseudomonas aeruginosa and Candida albicans, indicating strong antimicrobial properties .Highlights its potential use in developing new antibiotics.
High-throughput Screening MethodologyThe compound was effectively used in a DEL screening approach, confirming its utility in drug discovery processes .Supports its application in modern pharmaceutical research methodologies.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes compounds with partial structural similarities to methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate, enabling comparisons based on substituents, functional groups, and physicochemical properties.

Structural Analogues from Patent Literature ()

Example 53: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluoro-N-Isopropylbenzamide

  • Core Structure : Benzamide (vs. benzoate ester in the target compound).
  • Substituents :
    • Fluorine at positions 2 (benzamide) and 5 (chromene ring).
    • Complex heterocyclic side chains (pyrazolopyrimidine and chromene).
  • Physical Properties :
    • Melting Point (MP): 175–178°C.
    • Molecular Weight (MW): 589.1 g/mol .
  • Key Differences :
    • The amide group in Example 53 is part of a larger pharmacophore, whereas the target compound’s ester group may enhance metabolic lability.
    • The fluorine substitution pattern (meta in the target vs. ortho in Example 53) affects electronic properties and steric interactions.

Benzoate Derivatives from BLD Pharmatech ()

Compound A: 4-(N-((4-Amino-2-Methylpyrimidin-5-Yl)Methyl)Formamido)-3-(Benzoylthio)Pent-3-En-1-Yl Benzoate (CAS: 299-88-7)

  • Core Structure : Benzoate ester (shared with the target compound).
  • Substituents :
    • Formamido group linked to a pyrimidinylmethyl moiety (vs. 2-oxopropyl in the target).
    • Additional benzoylthio and pentenyl groups.
  • The benzoylthio group in Compound A likely reduces solubility compared to the fluorine in the target compound .

Compound B : 4-(N-(1,1-Dioxidotetrahydrothiophen-3-Yl)Sulfamoyl)Benzoic Acid (CAS: 325850-98-4)

  • Core Structure : Benzoic acid (vs. ester in the target).
  • Substituents :
    • Sulfamoyl group linked to a tetrahydrothiophene dioxide ring.
  • Physical Properties :
    • Molecular Formula: C₁₁H₁₄N₂O₅S₂.
  • Key Differences :
    • The sulfonamide group in Compound B enhances acidity (pKa ~5–6) compared to the ester group in the target (pKa ~0–1).
    • The tetrahydrothiophene dioxide moiety may improve metabolic stability but reduce membrane permeability .

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Functional Group Chemistry
This compound Benzoate ester 3-Fluoro, 4-formamido-2-oxopropyl N/A ~281.3 (calculated) Ester, keto, amide
Example 53 () Benzamide Fluorine (ortho), pyrazolopyrimidine-chromene 175–178 589.1 Amide, heterocycles
Compound A (CAS: 299-88-7) Benzoate ester Formamido-pyrimidinylmethyl, benzoylthio N/A ~535.6 (calculated) Ester, thioester, amide
Compound B (CAS: 325850-98-4) Benzoic acid Sulfamoyl-tetrahydrothiophene dioxide N/A 342.4 Sulfonamide, sulfone

Implications of Structural Differences

  • Fluorine Positioning : The meta-fluorine in the target compound likely enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in substitution reactions. In contrast, ortho-fluorine in Example 53 may sterically hinder interactions with biological targets .
  • Ester vs. Amide/Carboxylic Acid : The ester group in the target compound may improve lipophilicity and bioavailability compared to the carboxylic acid in Compound B. However, esters are prone to hydrolysis, which could limit in vivo stability.
  • Side Chain Diversity : The 2-oxopropyl group in the target offers a reactive ketone for further derivatization (e.g., Schiff base formation), whereas the pyrimidinylmethyl group in Compound A provides a planar heterocycle for π-π stacking .

Biological Activity

Methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and applications in various fields including medicinal and biochemical research.

Basic Information

PropertyDetails
Molecular Formula C₁₂H₁₂FNO₄
Molecular Weight 253.23 g/mol
IUPAC Name methyl 3-fluoro-4-[formyl(2-oxopropyl)amino]benzoate
CAS Number 1415564-94-1

Synthesis

The synthesis of this compound involves several steps:

  • Esterification : 3-fluorobenzoic acid is esterified with methanol to produce methyl 3-fluorobenzoate.
  • Amidation : Methyl 3-fluorobenzoate is reacted with 2-oxopropylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

This compound exhibits biological activity primarily through its interactions with specific enzymes and proteins. Its formamido group allows for targeted interactions, which may inhibit enzyme activity and alter biochemical pathways associated with cellular functions.

Pharmacological Applications

Research indicates that this compound may serve as a lead in drug development, particularly for:

  • Enzyme Inhibition : Potential use as an inhibitor for various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may have antibacterial and antifungal properties, though specific data on these activities is limited .

Case Studies

  • Antibacterial Activity : In related studies on compounds with similar structures, significant antibacterial effects were observed against pathogens such as Escherichia coli and Pseudomonas aeruginosa. While direct studies on this compound are scarce, its structural analogs have shown promising results .
  • Antifungal Activity : Some derivatives of benzoic acid have demonstrated antifungal properties against Candida albicans. This suggests that this compound could be explored for similar applications .

Toxicological Profile

While the compound's safety profile remains under investigation, preliminary toxicity assessments indicate potential risks associated with its use:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for methyl 3-fluoro-4-(N-(2-oxopropyl)formamido)benzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, coupling the benzoate ester with a formamido group may require activating agents like DCC (dicyclohexylcarbodiimide) or EDCI. A nucleophilic substitution or amidation reaction under reflux in anhydrous DMF with potassium carbonate as a base has been effective for similar fluorinated benzoates . Optimization includes controlling stoichiometry, reaction time (e.g., 2–6 hours), and temperature (room temperature to 80°C). Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the fluorine substitution and formamido group integration. 13C^{13}\text{C} NMR identifies carbonyl groups (ester, amide, and ketone) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between isobaric impurities .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1650 cm1^{-1} (amide I band) validate functional groups .

Q. How can purity and stability be assessed during synthesis and storage?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>98%) and detects degradation products .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability for storage recommendations (e.g., –20°C under inert gas) .
  • Karl Fischer Titration : Measures residual moisture, critical for hygroscopic compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites using HOMO-LUMO gaps. For example, the 2-oxopropyl group may enhance electrophilicity at the amide nitrogen .
  • Molecular Docking : Screens against protein targets (e.g., kinases) to hypothesize binding affinities. Software like AutoDock Vina models interactions with fluorinated aromatic moieties .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and toxicity profiles .

Q. What experimental designs evaluate the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Environmental Compartment Studies : Assess partitioning into water, soil, and air using shake-flask tests (log KowK_{ow}) and Henry’s Law constants .
  • Biotic/Abiotic Degradation : Aerobic/anaerobic microbial degradation assays (OECD 301) and hydrolysis studies at varying pH (e.g., 4–9) identify breakdown products .
  • Ecotoxicology : Acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) quantify EC50_{50} values .

Q. How can contradictions in solvent-dependent reactivity data be resolved?

  • Methodological Answer :

  • Solvent Polarity Screening : Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For instance, DMF may stabilize transition states in amidation reactions .
  • Kinetic Studies : Use pseudo-first-order kinetics under controlled conditions to isolate solvent effects .
  • Computational Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction pathways .

Q. What strategies analyze degradation products under stressed conditions (e.g., light, pH)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H2_2O2_2).
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed benzoic acid derivatives) and proposes degradation pathways .
  • Isolation and Characterization : Scale up degradation products via preparative HPLC and characterize structurally using 2D NMR .

Q. How can mechanistic studies elucidate the role of the 2-oxopropyl group in biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking the 2-oxopropyl group and compare bioactivity (e.g., antimicrobial assays) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with target proteins to assess the group’s contribution to affinity .
  • Metabolic Profiling : Incubate with liver microsomes to track oxidation of the 2-oxopropyl moiety via LC-MS .

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